![molecular formula C12H10F3N3O2 B13188997 N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates.
Final Coupling: The final step involves coupling the imidazole ring with the trifluoromethoxy-substituted phenyl group under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or phenyl ring are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Nickel catalysts, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10F3N3O2 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
N-[[4-(trifluoromethoxy)phenyl]methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)7-17-11(19)18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19) |
Clé InChI |
USJSAQQBFVGVDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


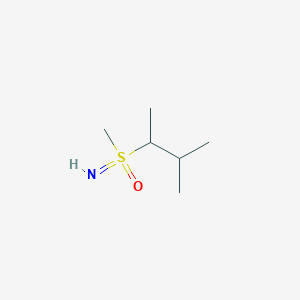
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)

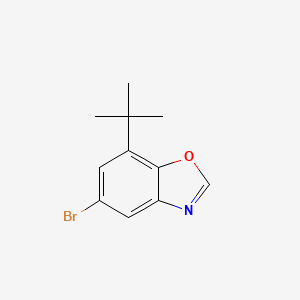
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)

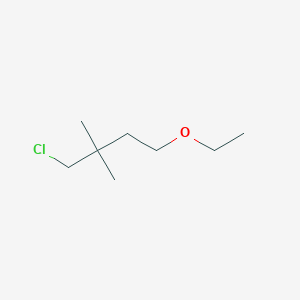
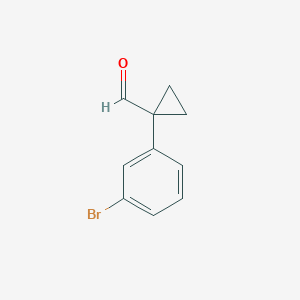
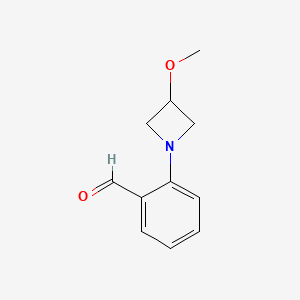
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
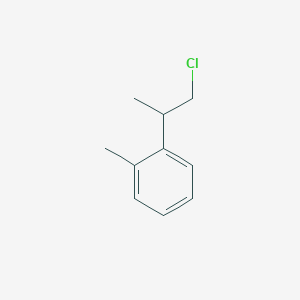
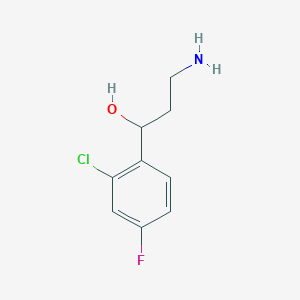
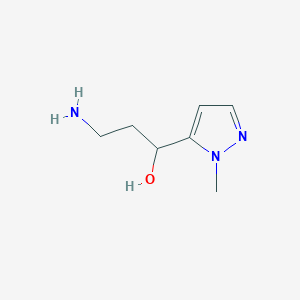
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
